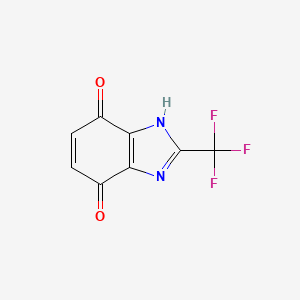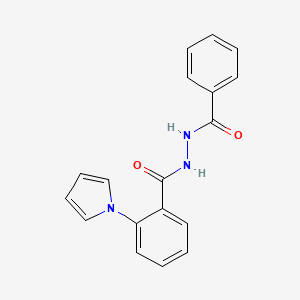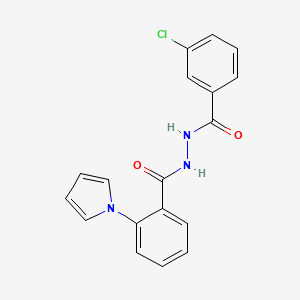![molecular formula C14H15F3N2O2 B3141016 2,2,2-Trifluoro-1-{4-[(4-methylpiperazino)carbonyl]phenyl}-1-ethanone CAS No. 478066-72-7](/img/structure/B3141016.png)
2,2,2-Trifluoro-1-{4-[(4-methylpiperazino)carbonyl]phenyl}-1-ethanone
Übersicht
Beschreibung
2,2,2-Trifluoro-1-{4-[(4-methylpiperazino)carbonyl]phenyl}-1-ethanone: is a synthetic organic compound characterized by the presence of trifluoromethyl and piperazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-{4-[(4-methylpiperazino)carbonyl]phenyl}-1-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(4-methylpiperazino)benzoic acid.
Formation of the Amide Bond: The benzoic acid derivative is then reacted with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine to form the desired ethanone compound.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the trifluoroacetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) may be used under appropriate conditions.
Major Products:
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Alcohol derivatives of the ethanone.
Substitution: Substituted derivatives at the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.
Material Science: It is explored for its potential in creating fluorinated polymers with unique properties.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industry:
Agrochemicals: The compound may be used in the development of new agrochemical agents due to its stability and bioactivity.
Electronics: Its fluorinated nature makes it suitable for applications in electronic materials, such as in the production of semiconductors.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-{4-[(4-methylpiperazino)carbonyl]phenyl}-1-ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, particularly those in the central nervous system.
Pathways Involved: It may modulate neurotransmitter pathways, affecting the release and uptake of neurotransmitters like serotonin and dopamine.
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoro-1-phenylethanone: Lacks the piperazine moiety, making it less versatile in biological applications.
4-(4-Methylpiperazino)benzoic acid: Does not contain the trifluoromethyl group, affecting its chemical reactivity and stability.
2,2,2-Trifluoro-1-(4-methylphenyl)ethanone: Similar structure but without the piperazine ring, leading to different pharmacological properties.
Uniqueness:
- The presence of both trifluoromethyl and piperazine groups in 2,2,2-Trifluoro-1-{4-[(4-methylpiperazino)carbonyl]phenyl}-1-ethanone imparts unique chemical and biological properties, making it a valuable compound for diverse applications in research and industry.
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2/c1-18-6-8-19(9-7-18)13(21)11-4-2-10(3-5-11)12(20)14(15,16)17/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNWNAJUANWBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(1H-pyrrol-1-yl)-N'-[2-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide](/img/structure/B3140953.png)
![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B3140955.png)


![4-methyl-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B3140964.png)
![N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide](/img/structure/B3140967.png)
![4-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B3140975.png)
![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B3140977.png)

![2-[(4-methylphenyl)sulfonyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B3140996.png)
![2,2,2-Trifluoro-1-[4-(morpholinocarbonyl)phenyl]-1-ethanone](/img/structure/B3141010.png)
![(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)(morpholino)methanone](/img/structure/B3141020.png)
